7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride
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Overview
Description
7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride is a chemical compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 9th position of the benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride typically involves multiple steps, including halogenation, cyclization, and amination reactions. One common synthetic route starts with the halogenation of a suitable precursor, followed by cyclization to form the benzoxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated compounds. Substitution reactions can result in a wide range of products, including halogenated, alkylated, or acylated derivatives .
Scientific Research Applications
7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as its role in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one: Another benzoxazepine derivative with a similar structure but different functional groups.
7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: A related compound with a thiazepine ring instead of a benzoxazepine ring.
Uniqueness
7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
2758003-06-2 |
---|---|
Molecular Formula |
C9H13BrCl2N2O |
Molecular Weight |
316 |
Purity |
95 |
Origin of Product |
United States |
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